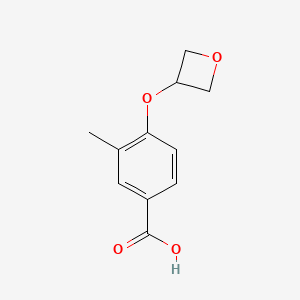
3-Methyl-4-(oxetan-3-yloxy)benzoic acid
Übersicht
Beschreibung
“3-Methyl-4-(oxetan-3-yloxy)benzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a common component in a variety of pharmaceuticals and natural compounds . The compound also contains an oxetane ring, a three-membered cyclic ether, which is a structural motif found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoic acid moiety (a benzene ring with a carboxylic acid group) and the oxetane ring. The exact structure would depend on the position of these groups relative to each other .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The oxetane ring could potentially be opened under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar carboxylic acid group could enhance its water solubility .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound’s unique structure, featuring an oxetane ring, is valuable for drug design. Oxetanes have been shown to improve the pharmacokinetic properties of pharmaceuticals . The presence of the benzoic acid moiety can also be beneficial, as it is a common fragment in drug molecules, known for its bioactive properties.
Materials Science
The compound’s potential in materials science lies in its ability to act as a monomer for polymer synthesis. The oxetane ring can undergo polymerization, resulting in materials with high thermal stability and unique mechanical properties. This could be particularly useful in creating new types of biodegradable plastics or coatings .
Environmental Science
In environmental science, 3-Methyl-4-(oxetan-3-yloxy)benzoic acid could be studied for its degradation products and their environmental impact. Understanding its breakdown could lead to the development of safer, more eco-friendly chemicals for industrial use .
Analytical Chemistry
This compound can serve as a standard or reagent in analytical chemistry due to its distinct chemical structure. It could be used in chromatography to help identify or quantify similar compounds within a mixture, aiding in the analysis of complex biological or environmental samples .
Biochemistry
Biochemically, the compound could be of interest in enzyme studies. Enzymes that target the oxetane ring or the benzoic acid moiety could be studied for their reaction mechanisms, which might lead to insights into enzyme specificity and function .
Pharmacology
Pharmacologically, the compound’s oxetane ring is known to enhance membrane permeability, making it a candidate for prodrug strategies. It could be linked to active pharmaceutical ingredients to improve their delivery and absorption in the body .
Synthetic Organic Chemistry
In synthetic organic chemistry, 3-Methyl-4-(oxetan-3-yloxy)benzoic acid can be used as a building block for the synthesis of complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing diverse molecular architectures .
Chemical Education
Lastly, this compound can be used in chemical education as a model to teach advanced organic synthesis techniques, including ring-opening reactions and esterification. It provides a practical example of how theoretical knowledge is applied in real-world chemical synthesis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-4-(oxetan-3-yloxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-4-8(11(12)13)2-3-10(7)15-9-5-14-6-9/h2-4,9H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGKHAVLINRAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

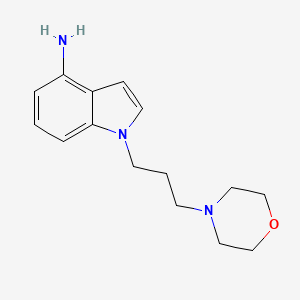
![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)
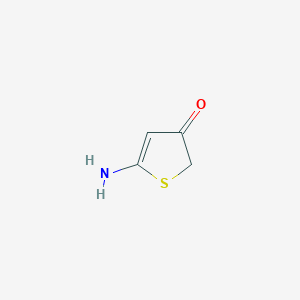
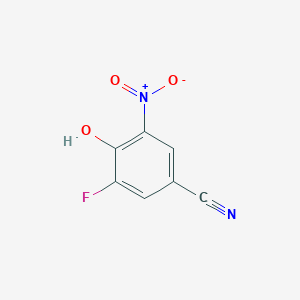
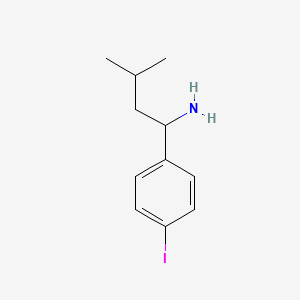
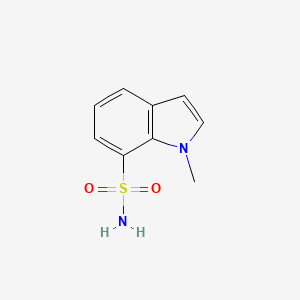
![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)

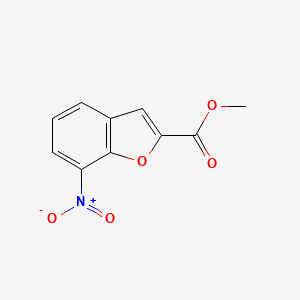
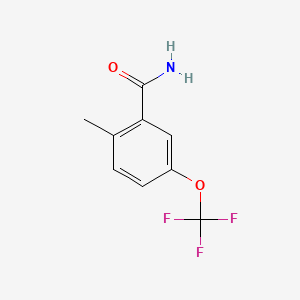
![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)
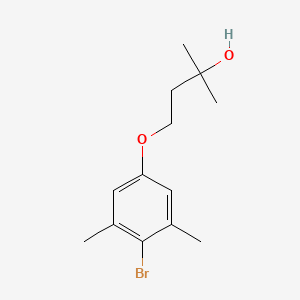
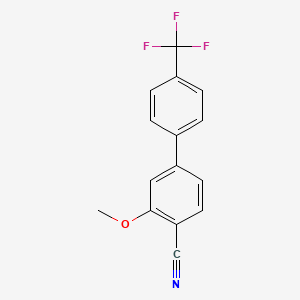
![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1403316.png)